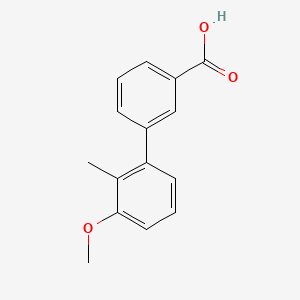

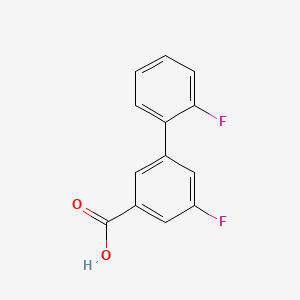

3-(2-Fluorophenyl)-5-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

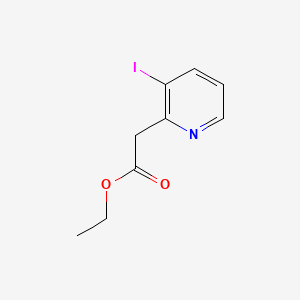

“3-(2-Fluorophenyl)-5-fluorobenzoic acid” is likely a fluorinated aromatic compound, which means it contains a benzene ring (or phenyl group) with fluorine atoms attached. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .

Synthesis Analysis

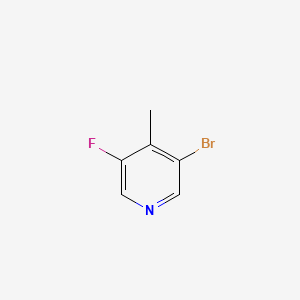

While specific synthesis methods for “this compound” are not available, fluorinated compounds are often synthesized using methods such as electrophilic fluorination, nucleophilic fluorination, and transition metal-mediated fluorination .Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring with fluorine atoms at the 2nd and 5th positions, and a carboxylic acid group at the 3rd position .Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the electron-withdrawing nature of the fluorine atoms, which can activate the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

While specific properties for “this compound” are not available, fluorinated compounds generally exhibit high thermal and chemical stability, low polarizability, and unique electronic properties .Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the manufacture of various pharmacologically active molecules, including non-steroidal anti-inflammatory drugs. A practical synthesis method developed for 2-Fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline highlights the importance of fluorinated compounds in drug synthesis and development (Qiu et al., 2009).

Metal Complexes of Fluorobenzoates

Research on the crystal structures of metal(II) 2-fluorobenzoate complexes with various N-donor ligands aims to contribute to future research by determining factors affecting the structure of these complexes. This study underscores the relevance of fluorobenzoate derivatives in materials science and their potential physical and biological applications (Öztürkkan & Necefoğlu, 2022).

Antioxidant Activity Analysis

Fluorinated compounds and their derivatives are often subjects of study in the evaluation of antioxidant activities. Analytical methods for determining antioxidant activity are critical in understanding the potential health benefits and chemical properties of these compounds, indicating a broad interest in their pharmacological and nutritional applications (Munteanu & Apetrei, 2021).

Photosensitive Protecting Groups

The use of photosensitive protecting groups, including those derived from fluorinated compounds, in synthetic chemistry, suggests potential research applications in developing light-responsive materials and chemicals. Such applications span from drug delivery systems to the creation of advanced materials with controllable properties (Amit et al., 1974).

Influence on Biological Systems

Studies on the influence of metals on the electronic system of biologically important ligands, including fluorobenzoates, contribute to our understanding of how these compounds interact with biological systems. This knowledge is crucial for the development of new therapeutic agents and for understanding the biological activity of fluorinated compounds (Lewandowski et al., 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-5-(2-fluorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDFPGCBAJRMTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673356 |

Source

|

| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214386-75-0 |

Source

|

| Record name | 2',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B577726.png)